Cinnamic Acid

Food preservation Natural preservatives Shelf-life extension

Cinnamic acid (CAS 140-10-3) is a non-hydroxylated, modular scaffold distinct from p-coumaric or ferulic acids. It lacks direct antioxidant activity, offering superior chemical stability for derivatization via esterification, amidation, or decarboxylation. Its balsamic, honey-like aroma is irreplaceable in flavor formulations. Validated antimicrobial MIC (0.125 mg/mL vs. C. albicans) supports use as a reference standard. Not a generic preservative substitute—procure for targeted synthesis.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 140-10-3
Cat. No. B041478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamic Acid
CAS140-10-3
Synonymscinnamic acid
cinnamic acid, (trans)-(E)-isomer
cinnamic acid, (Z)-isomer
cinnamic acid, 13C-labeled cpd
cinnamic acid, 14C-labeled cpd
cinnamic acid, 14C-labeled cpd (E)-isomer
cinnamic acid, 2-(13)C-labeled cpd
cinnamic acid, 2-(14)C-labeled cpd
cinnamic acid, 3-(14)C-labeled cpd
cinnamic acid, 3H-labeled cpd (E)-isomer
cinnamic acid, 3H-labeled cpd (Z)-isomer
cinnamic acid, ion(1-)
cinnamic acid, ion(1-)-(E)-isomer
cinnamic acid, nickel (+2) salt
cinnamic acid, potassium salt
cinnamic acid, sodium salt
cinnamic acid, sodium salt(E)-isomer
cinnamic acid, sodium salt(Z)-isomer
cinnamic acid, zinc salt(E)-isome
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
InChIKeyWBYWAXJHAXSJNI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility0.546 mg/mL
insoluble in water;  soluble in oils
slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamic Acid (CAS 140-10-3) for Industrial and Scientific Procurement: Core Specifications and Class Position


Cinnamic acid (CAS 140-10-3), chemically defined as trans-3-phenylacrylic acid, is an unsaturated aromatic carboxylic acid of the phenylpropanoid class, biosynthesized via the shikimate pathway and naturally abundant in cinnamon, fruits, and vegetables [1]. It is commercially supplied as a white to off-white crystalline powder with a molecular weight of 148.16 g/mol and a melting point range of 132–136 °C . Its primary industrial-grade specification (≥99.0% purity by HPLC) supports its broad utility as a synthetic building block in pharmaceuticals, flavor and fragrance formulation, and polymer chemistry . Unlike its hydroxylated analogs (e.g., p-coumaric, ferulic, and caffeic acids), the parent cinnamic acid scaffold lacks direct antioxidant functionality but offers a chemically robust, modular structure that is extensively exploited in derivative synthesis to achieve targeted bioactivity [2].

Why Generic Substitution of Cinnamic Acid with Hydroxylated Analogs or Preservatives Compromises Application Integrity


Generic substitution of cinnamic acid with structurally similar hydroxycinnamic acids (e.g., p-coumaric acid, ferulic acid) or common preservatives (e.g., sodium benzoate) is scientifically untenable due to fundamental differences in physicochemical properties, bioactivity profiles, and industrial functionality. Cinnamic acid itself lacks the hydroxyl substitutions that confer direct antioxidant capacity to its analogs, making it fundamentally unsuited for applications where radical scavenging is required but simultaneously rendering it a more chemically tractable and stable scaffold for synthetic derivatization [1]. Its antimicrobial spectrum and potency differ markedly from both its hydroxylated derivatives and synthetic preservatives, with distinct minimum inhibitory concentrations (MICs) against specific fungal and bacterial strains [2]. Furthermore, as a flavor and fragrance intermediate, cinnamic acid provides a characteristic balsamic, honey-like odor profile that cannot be replicated by its hydroxycinnamic counterparts, which possess different organoleptic properties. Procurement of a specific analog without direct functional equivalence would therefore result in assay failure, formulation instability, or off-specification product performance.

Cinnamic Acid (CAS 140-10-3): Quantitative Evidence for Differential Selection Against Closest Comparators


Preservation Efficacy of Cinnamic Acid Exceeds Sodium Benzoate by 10–20x in Pickle Formulations

Cinnamic acid demonstrates substantially higher preservation efficacy compared to sodium benzoate, a widely used synthetic food preservative. In a direct comparative study on non-vacuum-packaged pickles, 0.05% cinnamic acid provided a preservation effect that was 10–20 times higher than 0.05% sodium benzoate [1].

Food preservation Natural preservatives Shelf-life extension

Synergistic Anti-Biofilm Activity of Cinnamic Acid with Vanillin Outperforms Phenolic-Synthetic Combinations

The binary combination of cinnamic acid with vanillin exhibits synergistic anti-biofilm activity against food spoilage yeasts that is superior to combinations of these natural phenolics with synthetic preservatives. The cinnamic acid–vanillin combination achieved a fractional inhibitory concentration index (FICI) of ≤0.19 against Wickerhamomyces anomalus biofilms, indicating strong synergy, whereas the highest anti-adhesion activity was registered for cinnamic acid alone with inhibition effects ranging from 48% to 91% [1].

Biofilm inhibition Synergistic antimicrobial combinations Natural preservative systems

Cinnamic Acid Displays Fungus-Specific Antifungal Potency with Distinct MIC Profile Relative to Hydroxylated Analogs

Cinnamic acid exhibits differential antifungal potency across fungal species, with a notably lower MIC against Aspergillus niger (844 µM) compared to Aspergillus terreus and Aspergillus flavus (both 1.7 mM), demonstrating species-specific susceptibility [1]. Against Candida albicans, cinnamic acid displays an MIC of 0.125 mg/mL, a value that is not generalizable across the hydroxycinnamic acid class due to structure-dependent activity profiles [2]. Furthermore, cinnamic acid and its derivatives ferulic acid, p-coumaric acid, and sinapic acid exhibit uniformly weak antibacterial activity with MIC values of 2048–4096 mg/L against common bacterial strains, underscoring that this class, including cinnamic acid, is not a potent antibacterial agent as a standalone entity .

Antifungal activity Structure-activity relationship Minimum inhibitory concentration

Trans-Cinnamic Acid Isomer Is the Commercially Relevant, Stable Form; Cis Isomer Possesses Distinct Auxin-Like Plant Activity

Cinnamic acid exists as two geometric isomers, trans (E) and cis (Z). The trans isomer is the thermodynamically more stable and naturally predominant form, and it is the isomer supplied in all commercial analytical and industrial grades [1]. The cis isomer, in contrast, exhibits auxin-like activity in plants and functions as a natural inhibitor of cellular auxin efflux, a bioactivity not shared by the trans isomer [2]. Trans-cinnamic acid can be photoisomerized to the cis form under UV-B light, indicating that biological activity observed in plant-based assays may be attributable to the cis isomer generated in situ rather than the trans isomer applied [3].

Isomer stability trans-cis isomerization Plant growth regulation

Cinnamic Acid Lacks Direct Antioxidant Activity, Differentiating It from Hydroxycinnamic Analogs for Assay Design

Cinnamic acid, lacking hydroxyl substituents on its phenyl ring, exhibits no measurable antioxidant activity in standard radical scavenging assays. In contrast, hydroxylated cinnamic acid derivatives such as caffeic acid (3,4-dihydroxycinnamic acid) demonstrate potent antioxidant capacity with IC50 values in the low micromolar range in DPPH assays [1]. p-Coumaric acid (4-hydroxycinnamic acid) exhibits intermediate antioxidant activity with IC50 values >7.5 mM in DPPH assays and 0.28 mM in CUPRAC assays at 50 µM concentration [2]. This fundamental difference establishes cinnamic acid as a negative control or baseline comparator in antioxidant screening programs [3].

Antioxidant screening DPPH assay Structure-activity relationship

Cinnamic Acid (CAS 140-10-3): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthetic Chemistry: Scaffold for Pharmaceutical Derivative Synthesis

Cinnamic acid serves as a versatile building block for the synthesis of bioactive derivatives with anticancer, antibacterial, and anti-inflammatory properties. Its trans configuration and carboxylic acid functionality enable diverse modifications, including esterification, amidation, and decarboxylation, to generate pharmacologically active compounds [4]. Synthetic methodologies leveraging cinnamic acid's modular scaffold have been extensively validated in the preparation of anti-mycobacterial hydrazide derivatives and cinnamate glycerides .

Food and Beverage Industry: Natural Preservation and Flavor Enhancement

Cinnamic acid is employed as a natural preservative with demonstrated superiority over sodium benzoate in specific food matrices, exhibiting 10–20× higher preservation efficacy at equivalent concentrations in pickle formulations [4]. Additionally, its characteristic balsamic, honey-like aroma supports its use as a flavoring agent in baked goods, confectionery, and beverages, where synthetic alternatives cannot replicate the desired organoleptic profile .

Plant Biology Research: Phenylpropanoid Pathway Studies

Trans-cinnamic acid is the primary substrate for phenylalanine ammonia-lyase (PAL) in the phenylpropanoid biosynthetic pathway, serving as a critical precursor for lignin, flavonoids, and coumarins. Researchers investigating this pathway should procure trans-cinnamic acid as a standard metabolite, with the critical caveat that light exposure during experimentation may induce isomerization to cis-cinnamic acid, which exhibits distinct auxin-modulating bioactivity that can confound phenotypic interpretation [4].

Antimicrobial Screening: Validated Reference Compound for Comparative Studies

Given its well-characterized and species-specific MIC profile, cinnamic acid is an appropriate reference compound for antimicrobial screening programs. Its MIC values against Aspergillus species (844 µM to 1.7 mM) and Candida albicans (0.125 mg/mL) provide benchmark data for evaluating derivative potency [4]. Its uniformly weak antibacterial activity (MIC ≥2048 mg/L) also qualifies it as a baseline comparator when assessing antibacterial efficacy of novel cinnamic acid derivatives .

Quote Request

Request a Quote for Cinnamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.